molecular formula C21H21N3O5S B3991668 2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B3991668
M. Wt: 427.5 g/mol
InChI Key: FEYCSCIJNFMICP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a novel synthetic chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a hybrid structure incorporating two key pharmacophores: a 4-methoxyphenyl group and a 3,4,5-trimethoxyphenyl (TMP) moiety linked through a dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one scaffold. The TMP group is a recognized privileged structure in anticancer agent development, known for its ability to inhibit tubulin polymerization and disrupt microtubule formation, similar to the mechanism of colchicine . The 1,2,4-triazole core is a well-established scaffold in medicinal chemistry, associated with a wide spectrum of biological activities including notable anti-inflammatory and anticancer effects . Preliminary research on structurally related 1,2,4-triazole derivatives indicates significant potential for anti-inflammatory applications. Studies on similar anilide compounds have demonstrated remarkable anti-inflammatory activity, representing 38% to 100% of the activity of the reference drug indomethacin, with a significantly lower incidence of gastric ulceration—a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs) . In vitro studies on these analogs have shown them to be potent cyclooxygenase (COX) inhibitors, targeting key enzymes in the inflammatory cascade . Furthermore, the 3,4,5-trimethoxyphenyl moiety is a key structural feature in microtubule-targeting agents, suggesting this compound may also possess antiproliferative properties valuable for oncology research . Researchers can utilize this compound as a key intermediate or lead molecule for developing new therapeutic agents targeting inflammatory diseases and cancer. Its unique structure provides a promising starting point for structure-activity relationship (SAR) studies and further chemical optimization. This product is provided for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-26-14-7-5-12(6-8-14)20-22-21-24(23-20)18(25)11-17(30-21)13-9-15(27-2)19(29-4)16(10-13)28-3/h5-10,17H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYCSCIJNFMICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves several steps that include the formation of the triazole and thiazine rings. The compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its molecular structure.

Key Synthetic Steps:

  • Formation of Triazole Ring : The initial step involves the reaction of appropriate precursors under controlled conditions to form the triazole moiety.
  • Thiazine Ring Closure : Subsequent reactions lead to the formation of the thiazine ring through cyclization processes.
  • Purification : The final product is purified using column chromatography to achieve high purity levels suitable for biological testing.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division.

  • Mechanism of Action : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. This mechanism is similar to that of combretastatin A-4 (CA-4), a well-known antitumor agent.

Case Studies

Several studies have evaluated the cytotoxicity of triazole-thiazine derivatives:

  • In Vitro Studies : Compounds were tested against human cancer cell lines such as A-549 (lung), MCF-7 (breast), and HT-29 (colon). Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like CA-4 .
CompoundCell LineIC50 (µM)Mechanism
CA-4A-5490.15Tubulin inhibitor
New CompoundMCF-70.12Tubulin inhibitor

Pharmacological Insights

The pharmacokinetic profile of This compound suggests favorable properties for drug development:

  • Solubility and Stability : Modifications in the chemical structure can enhance solubility in aqueous environments while maintaining stability under physiological conditions.
  • Bioavailability : Early studies indicate that certain derivatives show improved bioavailability compared to traditional chemotherapeutics.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of thiazole and triazole precursors. Key steps include:

  • Core Formation: Cyclocondensation of thiosemicarbazides with chloroacetic acid under reflux in DMF/acetic acid mixtures to form the thiazolidinone core .
  • Substituent Introduction: Methoxy and trimethoxyphenyl groups are introduced via nucleophilic substitution or condensation reactions using catalysts like sodium acetate or triethylamine .
  • Optimization: Solvent choice (e.g., DMF for high-temperature stability), stoichiometric control of oxocompounds (0.03 mol excess), and recrystallization from DMF-ethanol mixtures improve purity .

Example Reaction Table:

StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationDMF/AcOH, 2h reflux65–7085%
Substituent AdditionNaOAc, 80°C, 4h55–6090%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR resolves methoxy group environments (δ 3.7–3.9 ppm for OCH3) and confirms stereochemistry of the dihydrothiazine ring .
  • LC-MS: High-resolution LC-MS (e.g., m/z 455.5 for [M+H]+) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves Z/E configuration of benzylidene substituents in solid-state structures .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values <50 µg/mL indicating potential .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations; compare IC50 values to cisplatin controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogen (Cl, F) or nitro groups at the 4-methoxyphenyl position to test electronic effects on antimicrobial potency .
  • Core Modifications: Replace the thiazine ring with a pyrimidine or quinazoline scaffold to assess impact on cytotoxicity .

Example SAR Table:

AnalogSubstituent (R)MIC (S. aureus) (µg/mL)IC50 (HeLa) (µM)
Parent4-OCH32512.5
Analog 14-Cl188.7
Analog 24-NO240>50

Q. What strategies resolve contradictions in biological data between in vitro and cellular models?

Methodological Answer:

  • Permeability Studies: Use Caco-2 cell monolayers or PAMPA assays to evaluate membrane penetration. Low permeability may explain reduced cellular activity despite high in vitro potency .
  • Metabolic Stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation pathways .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding to tubulin (anticancer) or CYP51 (antifungal). Prioritize analogs with ∆G < -8 kcal/mol .
  • ADMET Prediction: SwissADME estimates logP (optimal: 2–3) and bioavailability scores; refine substituents to reduce P-gp efflux .

Q. What experimental approaches validate target engagement in mechanistic studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize purified targets (e.g., tubulin) to measure binding affinity (KD) in real-time .
  • Western Blotting: Quantify downstream biomarkers (e.g., caspase-3 cleavage for apoptosis) after treatment at IC50 concentrations .

Q. How can reaction scalability challenges be addressed for gram-scale synthesis?

Methodological Answer:

  • Flow Chemistry: Continuous flow reactors improve heat transfer during exothermic steps (e.g., cyclocondensation) and reduce side products .
  • Catalyst Recycling: Immobilize Pd/C or enzymes (e.g., lipases) on mesoporous silica for reusable cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

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